Butyryl chloride is a highly reactive, straight-chain aliphatic acyl halide primarily procured for the introduction of a four-carbon butanoyl group in industrial and laboratory syntheses. Operating as a clear liquid with a boiling point of approximately 102 °C, it serves as a critical electrophile in Friedel-Crafts acylations, esterifications, and amidations [1]. Unlike milder acylating agents, it reacts quantitatively with alcohols and amines, generating hydrogen chloride as a readily removable byproduct. Its unbranched C4 structure makes it a foundational building block for synthesizing lipophilic prodrugs, agrochemicals, and fragrance compounds where precise carbon-chain length is required to tune the physical and biological properties of the final product [2].
Substituting butyryl chloride with generic in-class alternatives fundamentally compromises process kinetics, handling safety, and product specifications. Replacing it with acetyl chloride introduces a highly volatile liquid (boiling point 51 °C) that is difficult to dose accurately at scale due to rapid evaporation and fuming, while also failing to provide the specific lipophilicity (LogP) enhancements of a four-carbon chain [1]. Conversely, substituting with butyric anhydride drastically reduces reaction kinetics, extending acylation half-lives from minutes to hours and requiring elevated temperatures or strong catalysts [2]. Furthermore, utilizing structural isomers like isobutyryl chloride introduces α-branching, which creates steric hindrance that impedes acylium ion formation and severely depresses yields in Friedel-Crafts acylations [3].
For the acylation of complex alcohols and macrolides, butyryl chloride demonstrates vastly superior reaction kinetics compared to its anhydride counterpart. In standardized room-temperature assays, acylation with butyryl chloride achieved a 50% substrate consumption half-life of just 8–11 minutes. In stark contrast, achieving the same 50% conversion using butyric anhydride required 1.5 to 3 hours even with a catalyst, and up to 12 hours in uncatalyzed conditions [1]. This exponential reduction in reaction time makes the acid chloride the mandatory choice for high-throughput manufacturing and time-sensitive synthetic routes.
| Evidence Dimension | Reaction half-life for 50% substrate consumption |
| Target Compound Data | 8–11 minutes |
| Comparator Or Baseline | Butyric anhydride: 1.5–3 hours (catalyzed) to 12 hours (uncatalyzed) |
| Quantified Difference | Up to a 10-fold to 65-fold acceleration in reaction rate |
| Conditions | Room temperature acylation of amphiphilic diols/macrolides in benzene |
Dramatically reduces reactor residence times and eliminates the need for aggressive catalysts in industrial esterification processes.
The thermal properties of short-chain acyl chlorides dictate their processability in large-scale manufacturing. Acetyl chloride possesses a low boiling point of 51 °C, making it highly volatile, prone to evaporative losses, and hazardous to handle without specialized containment due to rapid fuming in ambient air [1]. Butyryl chloride, with a boiling point of 102 °C, remains a stable liquid under standard laboratory and industrial conditions[2]. This 50 °C differential allows for highly reproducible volumetric dosing, minimizes the risk of over-pressurization in sealed reactors, and simplifies transfer operations.
| Evidence Dimension | Boiling point and ambient volatility |
| Target Compound Data | 102 °C |
| Comparator Or Baseline | Acetyl chloride: 51 °C |
| Quantified Difference | 51 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures safer, more accurate liquid dosing and reduces evaporative losses during scale-up compared to highly volatile C2 analogs.
In Friedel-Crafts acylations, the steric profile of the acylating agent directly dictates the efficiency of acylium ion formation and subsequent ring attack. Straight-chain butyryl chloride forms the reactive electrophile rapidly and approaches aromatic substrates with minimal steric penalty. Conversely, its branched isomer, isobutyryl chloride, features α-methyl groups that create significant steric hindrance, impeding coordination with Lewis acid catalysts (e.g., AlCl3) and lowering overall reactivity [1]. For syntheses requiring high-yield acylation without the need to force regioselectivity via bulky groups, the unbranched C4 chain is essential.
| Evidence Dimension | Steric hindrance during acylium ion formation |
| Target Compound Data | Unhindered straight chain |
| Comparator Or Baseline | Isobutyryl chloride: α-branched (sterically hindered) |
| Quantified Difference | Qualitative reduction in steric repulsion and faster electrophilic attack |
| Conditions | Friedel-Crafts acylation of aromatic hydrocarbons with Lewis acid catalysts |
Maximizes yield and reaction rates in standard Friedel-Crafts acylations where branched isomers would cause sluggish kinetics.
Modifying hydrophilic active pharmaceutical ingredients (APIs) via esterification is a standard strategy to improve membrane permeability. Procuring butyryl chloride to form a C4 ester prodrug significantly increases the lipophilicity (LogP) of the target molecule compared to standard acetylation (C2 ester). In lipophilic prodrug charge masking (LPCM) strategies and colonic absorption models, the addition of the four-carbon butyryl chain provides the necessary hydrophobic bulk to effectively cross the intestinal epithelium or blood-brain barrier, whereas the shorter acetyl group often fails to provide sufficient lipophilic character for optimal absorption [1].
| Evidence Dimension | Hydrophobic chain length and LogP contribution |
| Target Compound Data | Adds a 4-carbon lipophilic chain |
| Comparator Or Baseline | Acetyl chloride: Adds a 2-carbon chain |
| Quantified Difference | Addition of two extra methylene groups per acylation site, significantly increasing LogP |
| Conditions | In vivo and in vitro permeability assays (e.g., PAMPA, Caco-2) for ester prodrugs |
Provides the precise carbon chain length needed to optimize API bioavailability and membrane permeation in prodrug formulations.
Due to its rapid reaction kinetics (achieving 50% conversion in under 11 minutes), butyryl chloride is the preferred reagent for acylating sterically demanding secondary alcohols and macrolide antibiotics where butyric anhydride would require hours of heating and aggressive catalysis [1].
In industrial Friedel-Crafts acylations, butyryl chloride's boiling point of 102 °C allows for safe, reproducible liquid handling at room temperature, eliminating the severe fuming, evaporative losses, and specialized containment systems required when using highly volatile acetyl chloride [2].
Butyryl chloride is the optimal precursor for synthesizing ester prodrugs of hydrophilic peptides and phenolic APIs. The C4 chain provides a superior increase in LogP compared to acetyl groups, ensuring the resulting prodrugs can efficiently cross the intestinal epithelium or the blood-brain barrier [3].
For the synthesis of straight-chain alkylaryl compounds, butyryl chloride provides rapid acylium ion formation without the steric penalties associated with isobutyryl chloride, ensuring high yields and fast reaction times in standard Lewis acid-catalyzed workflows [4].
Flammable;Corrosive